molecular formula C10H10BrFO4 B6296408 6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid methyl ester CAS No. 2179038-52-7

6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid methyl ester

Cat. No. B6296408
CAS RN: 2179038-52-7
M. Wt: 293.09 g/mol
InChI Key: LWEWKTUOUOXFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid methyl ester, also known as 6-BFMB-Me, is a fluorinated brominated benzoic acid ester that is used as a synthetic intermediate in the chemical and pharmaceutical industries. It has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds. 6-BFMB-Me has unique properties that make it attractive for use in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid methyl ester is not fully understood. However, it is believed that the ester is able to form hydrogen bonds with other molecules, allowing it to interact with them and possibly alter their properties. Additionally, this compound may be able to catalyze certain reactions, allowing it to be used as a catalyst in the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the ester may be able to interact with certain proteins and enzymes, which could potentially alter their activity. Additionally, this compound may be able to interact with other molecules in the body, such as hormones, which could potentially lead to changes in the body’s physiology.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid methyl ester in laboratory experiments is its ability to form hydrogen bonds with other molecules. This allows it to interact with them and potentially alter their properties. Additionally, this compound is relatively stable and can be used in a variety of different reactions. However, it is important to note that this compound is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for 6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid methyl ester. It could be used in the development of new drugs, materials for nanotechnology, and polymers. Additionally, this compound could be used to study the biochemical and physiological effects of other compounds. Furthermore, it could be used to study the mechanisms of action of various compounds, as well as to study the interactions between molecules. Finally, this compound could be used to develop more efficient synthetic methods for the production of various compounds.

Synthesis Methods

6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid methyl ester is synthesized through a two-step process. The first step involves the reaction of 6-bromo-2-fluorobenzoic acid with a base such as sodium hydroxide, potassium hydroxide, or sodium carbonate. This reaction produces the this compound salt. The second step involves the reaction of the salt with methanol to produce the desired ester.

Scientific Research Applications

6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid methyl ester has been used in various scientific research applications. It has been used as a reagent in the synthesis of biologically active compounds, including peptides and proteins. It has also been used in the development of new drugs and in the synthesis of organic dyes. Additionally, this compound has been used in the synthesis of polymers and in the development of materials for nanotechnology.

properties

IUPAC Name

methyl 6-bromo-2-fluoro-3-(methoxymethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO4/c1-14-5-16-7-4-3-6(11)8(9(7)12)10(13)15-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEWKTUOUOXFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C(=C(C=C1)Br)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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